
1,1'-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) is a unique organosilicon compound characterized by its ethyne-bridged bis-silane structure
Métodos De Preparación
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) typically involves the reaction of chlorodimethylsilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the ethyne-bridged bis-silane structure. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form silyl hydrides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as silicon-based polymers and ceramics, which have applications in electronics and aerospace industries.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds, which are valuable in medicinal chemistry and drug development.
Biology and Medicine: The compound’s derivatives are explored for their potential use as bioactive agents, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized silanes and silicones.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds and the ethyne bridge. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new carbon-silicon bonds.
Comparación Con Compuestos Similares
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) can be compared with other similar compounds, such as:
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but lacks the ethyne bridge, resulting in different reactivity and applications.
1,1’-[1,2-Ethanediylbis(oxy)]bis(2,4,6-tribromobenzene): This compound contains an ethane bridge and bromine substituents, leading to distinct chemical properties and uses.
1,2-Bis(dichlorophosphino)ethane: This compound features phosphorus atoms instead of silicon, which significantly alters its reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) lies in its ethyne-bridged bis-silane structure, which imparts unique chemical properties and versatility in various applications.
Propiedades
Número CAS |
89571-49-3 |
|---|---|
Fórmula molecular |
C10H24Cl2Si4 |
Peso molecular |
327.54 g/mol |
Nombre IUPAC |
chloro-[2-[[chloro(dimethyl)silyl]-dimethylsilyl]ethynyl-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Cl2Si4/c1-13(2,15(5,6)11)9-10-14(3,4)16(7,8)12/h1-8H3 |
Clave InChI |
CJGGOMJBAIHAED-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#C[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


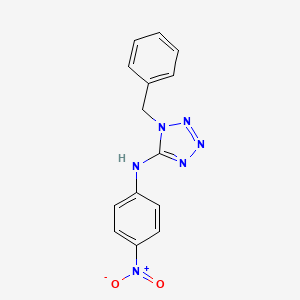
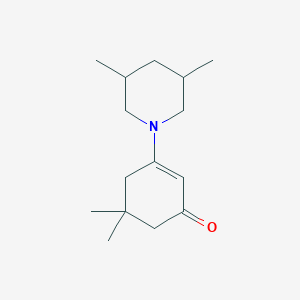


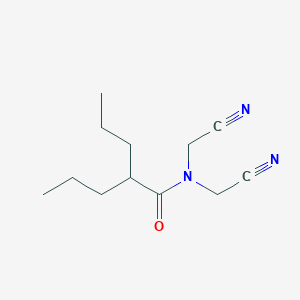
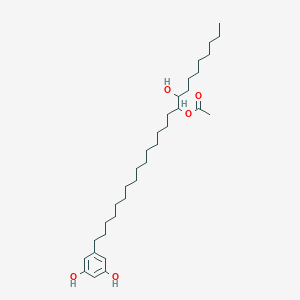

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
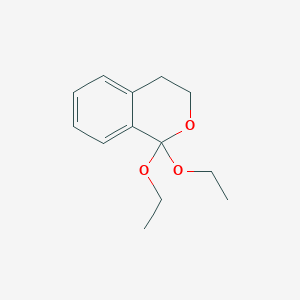
![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
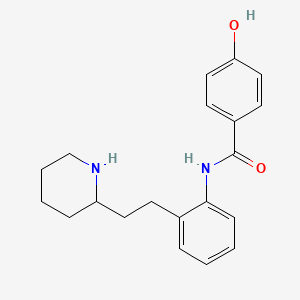
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
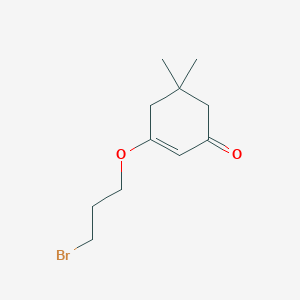
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
